molecular formula C25H30N4O B2591361 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251690-98-8

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2591361
CAS No.: 1251690-98-8
M. Wt: 402.542
InChI Key: IBWSUHZBYHJPED-UHFFFAOYSA-N
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Description

The compound 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine belongs to the 1,8-naphthyridine class, a heterocyclic scaffold known for diverse pharmacological applications . Its core structure consists of a bicyclic system with two nitrogen atoms at positions 1 and 6. Key modifications include:

  • 3-(2-Methylpiperidine-1-carbonyl): A carbonyl-linked piperidine moiety, contributing to conformational rigidity and hydrogen-bonding capacity .
  • N-[3-(propan-2-yl)phenyl]: A para-substituted aromatic amine with an isopropyl group, likely improving membrane permeability .

While direct synthesis data for this compound are absent in the provided evidence, analogous 1,8-naphthyridine derivatives are synthesized via condensation reactions, nucleophilic substitutions, or transition metal-catalyzed couplings . Spectral characterization (e.g., IR, NMR) would confirm substituent positions, as seen in related compounds .

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-16(2)19-9-7-10-20(14-19)28-23-21-12-11-17(3)27-24(21)26-15-22(23)25(30)29-13-6-5-8-18(29)4/h7,9-12,14-16,18H,5-6,8,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWSUHZBYHJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and other substituents. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, synthesis routes, and spectral properties of the target compound with analogous 1,8-naphthyridine derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Spectral Data (IR/NMR) Reference
Target Compound 1,8-naphthyridine 7-methyl, 3-(2-methylpiperidine-1-carbonyl), N-(3-isopropylphenyl) Likely Pd-catalyzed coupling or amidation Hypothetical: IR ~1650 cm⁻¹ (amide C=O), 1H NMR δ 1.3 (isopropyl CH3)
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine 1,8-naphthyridine 7-methyl, 4-amino, 2-phenyl Catalytic hydrogenation of azide 1H NMR: δ 7.31 (m, ArH), δ 1.53 (s, CH3)
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) 1,8-naphthyridin-4-one 7-methyl, 3-(diethylaminomethyl), 2-phenyl Sonochemical synthesis in DMF IR: 2215 cm⁻¹ (C≡N absent); 1H NMR: δ 3.60 (NCH2)
N-(3-Chlorophenyl)-1,7-naphthyridin-8-amine (23) 1,7-naphthyridine 8-amino, 3-chlorophenyl Pd-catalyzed coupling (Cs₂CO₃, Xantphos) Not reported
Ethyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-[(2,6-dichloropyridin-3-yl)carbonyl]acrylate (62) 1,8-naphthyridone derivative Dichloropyridinyl carbonyl, 4-chlorophenyl ethylamino Amidation in DMSO 1H NMR: δ 2.85 (t, CH2), δ 7.40 (t, aromatic CH)

Key Observations

The N-(3-isopropylphenyl) substituent increases hydrophobicity compared to the chlorophenyl group in 62, which may enhance membrane penetration but reduce aqueous solubility .

Synthetic Flexibility: Pd-catalyzed couplings (e.g., 23) enable aryl-amine bond formation, applicable to the target compound’s N-aryl group . Sonochemical methods (e.g., 2d) offer rapid, high-yield routes for derivatives with electron-withdrawing groups .

Spectral Trends: IR: Amide C=O stretches (~1650–1700 cm⁻¹) differentiate carbonyl-containing derivatives (e.g., target compound) from non-carbonyl analogs . 1H NMR: Isopropyl groups (δ 1.2–1.4 ppm) and piperidine methyl groups (δ 1.5–1.7 ppm) provide distinct splitting patterns .

Biological Activity

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a naphthyridine core and various functional groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC24_{24}H27_{27}N5_{5}O2_{2}
Molecular Weight417.5 g/mol
CAS Number1251610-54-4

The structure includes a naphthyridine core with a methyl group at position 7, a piperidine moiety, and an isopropylphenyl group, contributing to its chemical diversity and potential biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of various biochemical pathways, including:

  • Signal Transduction Pathways : Modulating pathways that control cell growth and differentiation.
  • Metabolic Pathways : Influencing metabolic processes that may lead to altered cellular functions.

These mechanisms suggest potential applications in therapeutic settings, particularly in oncology and inflammation.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of Action
MCF711.18Induction of DNA damage via ROS
A54913.73Apoptosis through mitochondrial pathways
HeLaClose to Doxorubicin (11.53)DNA degradation observed in comet assay

These results highlight the potential of this compound as an effective anticancer agent.

Case Studies

  • In Vitro Cytotoxicity Assay : A study conducted on MCF7 cells demonstrated that the compound exhibited cytotoxic effects comparable to established chemotherapeutics like Doxorubicin. The IC50_{50} values were found to be in the low micromolar range, indicating significant potency against these cancer cells .
  • Mechanistic Studies : Further investigations into the mechanism revealed that reactive oxygen species (ROS) play a crucial role in mediating the cytotoxic effects of the compound. This was evidenced by increased DNA damage observed through comet assays .

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